1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea
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Overview
Description
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 4-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.
Medicine: For its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring and the urea moiety can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylurea: Lacks the chlorine atom on the phenyl ring.
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea: Has a methyl group instead of a chlorine atom on the phenyl ring.
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)urea: Has a nitro group instead of a chlorine atom on the phenyl ring.
Uniqueness
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea is unique due to the presence of both the thiadiazole ring and the 4-chlorophenyl group. These structural features may contribute to its specific biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-6-8-13(9-7-12)18-15(22)19-16-21-20-14(23-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWNKOCMLMKPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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